Prelactone B
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Overview
Description
Prelactone B is a synthetic compound that belongs to the class of spironolactone analogs. It is a potent and selective antagonist of the mineralocorticoid receptor (MR), which plays a crucial role in regulating sodium and water balance in the body. Prelactone B has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including hypertension, heart failure, and renal dysfunction.
Scientific Research Applications
Synthesis of Prelactone B
- Prelactone B, a biologically significant natural β-hydroxy-δ-lactone, has been the focus of various synthesis strategies. For instance, an enantioselective synthesis on a multigram scale starting from a bicyclic precursor was achieved, highlighting the creation of three stereogenic centers from a single precursor (Yadav et al., 2004). Another approach utilized 1,2-cyclohexylidene glyceraldehyde as a chiral template, focusing on stereoselective crotylation and enantioselective ketone reduction (Salaskar et al., 2005). Additionally, an asymmetric total synthesis involving oxazolidinone-mediated anti-aldol reaction and diastereoselective coupling has been described (Dias et al., 2004).
Role in Natural Product Synthesis
- Prelactone B's structure and synthesis techniques have contributed to the broader field of natural product synthesis. For example, it has been synthesized via a novel Chiron approach starting from d-glucose, demonstrating its potential as a building block in natural product chemistry (Raghavendra et al., 2017).
Relation to Macrolide Antibiotics
- Prelactone B, isolated from certain Streptomyces strains, shows structural similarities to the hemiacetal portion of macrolide antibiotics. This relationship suggests a potential role in early polyketide formation of unusual macrolactones, which are critical components of many antibiotics (Bindseil & Zeeck, 1993).
Innovative Synthesis Methods
- Innovative synthesis methods for Prelactone B include radical-mediated opening of a trisubstituted epoxy alcohol and diastereoselective reduction to achieve the desired stereochemistry (Chakraborty & Tapadar, 2003). Additionally, catalytic and stoichiometric asymmetric sulfur ylide reactions have been employed for efficient syntheses (Aggarwal et al., 2004).
properties
CAS RN |
147659-07-2 |
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Product Name |
Prelactone B |
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(4R,5S,6R)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one |
InChI |
InChI=1S/C9H16O3/c1-5(2)9-6(3)7(10)4-8(11)12-9/h5-7,9-10H,4H2,1-3H3/t6-,7+,9+/m0/s1 |
InChI Key |
GZGROEXVPWSNDV-LKEWCRSYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CC(=O)O[C@@H]1C(C)C)O |
SMILES |
CC1C(CC(=O)OC1C(C)C)O |
Canonical SMILES |
CC1C(CC(=O)OC1C(C)C)O |
synonyms |
2H-Pyran-2-one,tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-,(4R,5S,6R)-(9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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